Clopidogrel-d3 (hydrochloride)
Description
Clopidogrel-d3 (hydrochloride) is a deuterated isotopologue of clopidogrel, a widely used antiplatelet prodrug. The compound incorporates three deuterium atoms at specific positions (typically at methyl groups or aromatic rings), replacing hydrogen atoms in the parent molecule. This structural modification enhances its utility as an internal standard in mass spectrometry-based analytical methods, minimizing interference from endogenous metabolites or unlabeled clopidogrel during quantification .
Properties
Molecular Formula |
C16H17Cl2NO2S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1/i1D3; |
InChI Key |
XIHVAFJSGWDBGA-CZXUMKGOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Intermediate-Based Synthesis
The synthesis of clopidogrel-d3 hydrochloride often begins with chiral precursors to ensure enantiomeric purity. A pivotal method involves (R)-2-chloromandelic acid as the starting material. In a deuterated adaptation, this intermediate is treated with methanol-d₄ under acidic conditions to form methyl-d₃ (R)-2-(2-chlorophenyl)-2-hydroxyacetate (Scheme 1). Key steps include:
- Esterification :
Sulfonation :
Nucleophilic Substitution :
Salt Formation :
Deuteration via Methyl-Donor Reagents
Alternative approaches employ specialized deuterated methylating agents to introduce trideuteromethyl groups. The dimethyl(trideuteromethyl)sulfonium iodide (DMTT) reagent has demonstrated high selectivity for esterification over N-methylation, avoiding racemization:
- Reaction : Carboxylic acids (e.g., 2-chlorophenylacetic acid) react with DMTT in acetonitrile with K₂CO₃ as the base.
- Yield : 90% with 99% deuterium retention.
- Advantage : Suppresses overmethylation byproducts (<5%) compared to CD₃I.
Critical Analytical Validation
Purity and Deuterium Incorporation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating clopidogrel-d3 hydrochloride:
- Column : Synergi C18 (150 × 2.1 mm, 4 µm).
- Mobile Phase : 0.1% formic acid/acetonitrile (25:75).
- Detection : MRM transitions m/z 322→212 (clopidogrel-d3) and 325→215 (internal standard).
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 0.0156–8 ng/mL | |
| Intraday Precision | 4.1–8.6% RSD | |
| Deuterium Purity | 99.5% |
Chiral Resolution Challenges
Racemization during synthesis is mitigated through:
- Chiral Auxiliaries : Use of (+)-camphor-10-sulfonic acid or L-(+)-tartaric acid for diastereomeric salt formation.
- Crystallization : Recrystallization in acetone/hexane mixtures enhances enantiomeric purity to >99% ee.
Industrial-Scale Manufacturing Considerations
Process Optimization
Cost-Efficiency Metrics
| Component | Cost per kg (USD) | Deuterium Source |
|---|---|---|
| Methanol-d₄ | 12,000 | |
| DMTT | 8,500 | |
| Chiral Resolving Agents | 6,200 |
Applications in Pharmacokinetic Studies
Clopidogrel-d3 hydrochloride serves as an internal standard in mass spectrometry, enabling precise quantification of clopidogrel and its metabolites. Key findings include:
Chemical Reactions Analysis
Metabolic Activation
The primary chemical reaction involving Clopidogrel-d3 is its metabolic activation. In the body, Clopidogrel-d3 undergoes biotransformation primarily in the liver, where it is converted into its active metabolite via cytochrome P450 enzymes. This active form then binds irreversibly to the P2Y12 receptor on platelets, inhibiting their aggregation. Specific metabolic pathways include:
-
Clopidogrel is converted into 2-oxo-clopidogrel by cytochrome P450 monooxygenase-dependent metabolism in vitro .
-
Hydrolysis of 2-oxo-clopidogrel generates the active metabolite .
-
CYP3A4 plays a major role in the conversion of Clopidogrel to 2-oxo-clopidogrel .
-
CYP1A2, CYP2B6, and CYP2C19 can form the 2-oxo-clopidogrel form from Clopidogrel in liver microsomes in vitro .
-
CYP3A4, CYP2C9, CYP2C19, and CYP2B6 produce the active metabolite when 2-oxo-clopidogrel is used as a substrate .
-
CYP2C19 contributes substantially to both oxidative steps, and CYP3A4 contributes substantially to the second oxidative step .
These reactions are essential for understanding how Clopidogrel-d3 interacts within biological systems and aids in drug development and safety assessments.
Hydrolysis
The ester bond in Clopidogrel-d3 is hydrolyzed to form the thiol metabolite. Studies showed that the rate of hydrolysis of Clopidogrel-d3 is slower than that of Clopidogrel in rat whole blood in vitro .
Oxidation
The thiol metabolite can undergo oxidation. Clopidogrel undergoes biotransformation primarily in the liver, where it is converted into its active metabolite via cytochrome P450 enzymes.
Key Reactions of Clopidogrel-d3
Clopidogrel-d3 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
-
Ester Hydrolysis: The ester bond can undergo hydrolysis, particularly in biological environments.
-
Oxidation: The molecule can undergo oxidation reactions, often mediated by cytochrome P450 enzymes in the liver.
-
P2Y12 Receptor Binding: The active metabolite binds irreversibly to the P2Y12 receptor on platelets.
Comparison with Similar Compounds
Several compounds share structural similarities with Clopidogrel-d3 (hydrochloride):
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Prasugrel | Irreversible P2Y12 receptor antagonist | Faster onset of action |
| Ticagrelor | Reversible P2Y12 receptor antagonist | Rapid action and shorter half-life |
| Aspirin | Cyclooxygenase inhibitor | Non-selective; affects thromboxane production |
Clopidogrel-d3 stands out due to its stable isotope labeling, which allows for precise tracking in pharmacokinetic studies without significantly altering its biological activity. This feature makes it particularly valuable for research aimed at understanding drug interactions and metabolism compared to other similar compounds.
Scientific Research Applications
Pharmacokinetic Studies
Overview : Clopidogrel-d3 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel in biological systems.
- Methodology : A validated method for quantifying clopidogrel and its metabolites in biological samples has been established using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This allows for precise measurement of Clopidogrel-d3 concentrations in plasma samples from animal models, such as cats .
- Case Study : In a pilot study involving healthy cats, Clopidogrel-d3 was used to assess the pharmacokinetics of clopidogrel following an oral dose. The study demonstrated the stability of the active metabolite and provided insights into its metabolic pathways .
Drug Metabolism Research
Overview : The use of Clopidogrel-d3 facilitates detailed investigations into the metabolic processes that convert clopidogrel into its active form.
- Metabolic Pathways : Clopidogrel undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The incorporation of deuterium allows researchers to differentiate between the labeled and unlabeled metabolites during analysis, enhancing the understanding of metabolic pathways and enzyme activity .
- Application Example : Researchers have utilized Clopidogrel-d3 to track the formation of various metabolites in vitro and in vivo, providing valuable data on how different factors (e.g., genetic variability, drug interactions) influence clopidogrel metabolism .
Therapeutic Insights
Overview : Beyond pharmacokinetics and metabolism, Clopidogrel-d3 can be pivotal in exploring therapeutic implications and optimizing antiplatelet therapy.
- Combination Therapy Studies : Clopidogrel-d3 has been employed in studies assessing its efficacy when combined with other antiplatelet agents, such as aspirin. This is particularly relevant for patients with conditions like atrial fibrillation where dual antiplatelet therapy is often indicated .
- Clinical Relevance : The insights gained from studies using Clopidogrel-d3 can inform clinical practices regarding dosage adjustments and monitoring strategies for patients on antiplatelet therapy, ultimately improving patient outcomes .
Analytical Applications
Overview : The unique properties of Clopidogrel-d3 make it an excellent standard for analytical methods aimed at detecting clopidogrel levels in various biological matrices.
- Standardization : As a stable isotope-labeled compound, Clopidogrel-d3 serves as an internal standard in mass spectrometric analyses, enhancing the accuracy and reliability of quantification methods for clopidogrel and its metabolites .
Summary Table of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Pharmacokinetics | Studying ADME properties using HPLC-MS/MS | Stability confirmed in feline plasma |
| Drug Metabolism | Investigating metabolic pathways using deuterium labeling | Enhanced differentiation of metabolites |
| Therapeutic Insights | Exploring combination therapies with other antiplatelet agents | Improved understanding of dual therapy efficacy |
| Analytical Applications | Serving as an internal standard for quantitative analyses | Increased accuracy in detecting drug levels |
Mechanism of Action
Clopidogrel-d3 (hydrochloride) exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents ADP from binding to the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation . The deuterium atoms in Clopidogrel-d3 do not alter the mechanism of action but provide insights into the metabolic stability and pathways of the compound .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₅D₃ClNO₂·HCl
- Molecular Weight : ~355.3 g/mol (exact value depends on deuteration pattern)
- CAS Number : 1219432-42-4 (unlabeled 2-oxo-clopidogrel hydrochloride) and related deuterated forms (e.g., IR-80009 for 2-oxo-clopidogrel-d3 hydrochloride) .
- Applications : Primarily used in pharmacokinetic studies, metabolic profiling, and bioanalytical assays to ensure accuracy in quantifying clopidogrel and its metabolites .
Structural and Functional Differences
Clopidogrel-d3 (hydrochloride) is part of a broader family of clopidogrel derivatives and isotopologues. Below is a detailed comparison:
Table 1: Structural Comparison
Key Observations :
- Deuteration : Clopidogrel-d3 and its derivatives (e.g., 2-oxo-clopidogrel-d3) are deuterated to serve as stable isotope-labeled internal standards, reducing matrix effects in analytical workflows .
- Salt Forms : The hydrochloride salt (Clopidogrel-d3 HCl) offers improved solubility in polar solvents compared to the hydrogen sulfate form (Clopidogrel H₂SO₄), which is critical for laboratory applications .
- Metabolite Specificity : 2-Oxo-clopidogrel is a key intermediate in clopidogrel’s metabolic activation, while its deuterated analog (2-oxo-clopidogrel-d3 HCl) enables precise tracking of this pathway .
Analytical and Pharmacokinetic Performance
Table 2: Performance Metrics
Critical Insights :
- Sensitivity: Deuterated compounds exhibit lower detection limits due to reduced background noise in mass spectrometry .
- Stability : Hydrochloride salts generally show superior stability compared to free bases or other salt forms, particularly under refrigeration .
Q & A
How is Clopidogrel-d3 hydrochloride synthesized, and what methods ensure isotopic purity?
Level: Basic
Methodological Answer:
Clopidogrel-d3 hydrochloride is synthesized via selective deuteration of the parent compound at specific positions (typically the methyl group in the thienopyridine moiety). Key steps include:
- Using deuterated reagents (e.g., D2O or deuterated alkyl halides) under controlled conditions to minimize isotopic scrambling .
- Purification via reverse-phase HPLC to separate non-deuterated impurities, with confirmation of isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
- Stability testing under synthetic conditions (e.g., pH, temperature) to ensure no loss of deuterium during synthesis .
What analytical techniques validate the structural integrity and isotopic enrichment of Clopidogrel-d3 hydrochloride?
Level: Basic
Methodological Answer:
A combination of techniques is required:
- NMR spectroscopy : Compare proton and carbon spectra of deuterated vs. non-deuterated forms to confirm deuterium incorporation (e.g., disappearance of specific proton signals in ¹H-NMR) .
- LC-MS/MS : Quantify isotopic purity using selective ion monitoring (SIM) for mass shifts corresponding to deuterium substitution. Calibrate against certified reference standards .
- Elemental analysis : Verify theoretical vs. observed deuterium content via isotope ratio mass spectrometry (IRMS) .
How should researchers design in vitro studies to assess deuterium isotope effects on Clopidogrel-d3 hydrochloride’s metabolic stability?
Level: Advanced
Methodological Answer:
- Hepatocyte incubation : Use pooled human hepatocytes to compare metabolic half-life (t½) of Clopidogrel-d3 vs. non-deuterated clopidogrel. Monitor via LC-MS/MS for parent compound depletion and metabolite formation (e.g., active thiol metabolite) .
- Kinetic isotope effect (KIE) analysis : Calculate KIE values (kH/kD) for CYP2C19-mediated oxidation steps. Control for variables like enzyme polymorphism using genotyped hepatocytes .
- Data normalization : Express results relative to positive controls (e.g., deuterated analogs with known KIE) to minimize inter-experimental variability .
How can contradictions in deuterium isotope effect data across pharmacokinetic studies be resolved?
Level: Advanced
Methodological Answer:
Conflicting data often arise from methodological differences. Strategies include:
- Multivariate regression analysis : Isolate variables like CYP2C19 genotype, dosing regimen, or bioanalytical sensitivity .
- Cross-study validation : Replicate experiments using harmonized protocols (e.g., USP-guided sample preparation and identical LC-MS parameters ).
- Meta-analysis : Pool data from published studies while adjusting for covariates (e.g., species differences in metabolism) .
What protocols ensure accurate quantification of Clopidogrel-d3 hydrochloride in complex biological matrices?
Level: Advanced
Methodological Answer:
- Sample preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Clopidogrel-d7) to correct for matrix effects .
- Chromatography : Optimize gradient elution on a C18 column (e.g., 2.6 µm particle size, 100 Å pore) to resolve Clopidogrel-d3 from endogenous interferents .
- Mass spectrometry : Employ multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 322→212 for Clopidogrel-d3) .
How do researchers differentiate between diastereomers in Clopidogrel-d3 hydrochloride mixtures?
Level: Advanced
Methodological Answer:
- Chiral chromatography : Use a polysaccharide-based chiral column (e.g., Chiralpak IG-3) with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1) to separate enantiomers .
- Circular dichroism (CD) : Confirm stereochemical integrity by comparing CD spectra to non-deuterated reference standards .
- Dynamic NMR : Analyze splitting patterns in deuterated solvents (e.g., DMSO-d6) to detect slow interconversion of diastereomers .
What are best practices for incorporating Clopidogrel-d3 hydrochloride into in vivo pharmacokinetic models?
Level: Advanced
Methodological Answer:
- Dose proportionality studies : Administer escalating doses of Clopidogrel-d3 to establish linear pharmacokinetics. Use non-compartmental analysis (NCA) for AUC and Cmax calculations .
- Tracer techniques : Co-administer with non-deuterated clopidogrel to assess isotopic interference in metabolic pathways (e.g., using stable isotope-labeled reverse-phase LC-MS) .
- Tissue distribution analysis : Apply whole-body autoradiography or LC-MS/MS of homogenized tissues to track deuterium retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
